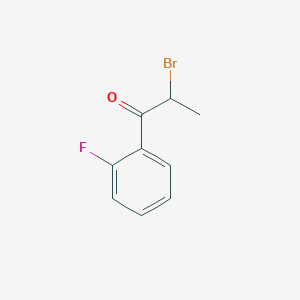

2-Bromo-1-(2-fluorophenyl)propan-1-one

Description

Significance of α-Haloketones and Fluorinated Organic Compounds in Synthetic Chemistry

α-Haloketones are a well-established class of reactive intermediates in organic synthesis. Their utility stems from the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows them to participate in a wide range of chemical transformations, making them invaluable precursors for the synthesis of various carbocyclic and heterocyclic systems. The Hantzsch thiazole (B1198619) synthesis, for instance, classically employs α-haloketones in the construction of the thiazole ring, a core structure in many biologically active compounds. encyclopedia.pub

Fluorinated organic compounds have garnered immense attention in medicinal chemistry and materials science. The introduction of fluorine into an organic molecule can profoundly alter its physicochemical and biological properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups. These attributes have led to the incorporation of fluorine in a significant portion of pharmaceuticals currently on the market.

Structural Characteristics and Chemical Relevance of 2-Bromo-1-(2-fluorophenyl)propan-1-one

The chemical structure of this compound integrates the key features of both α-haloketones and fluorinated aromatics. The presence of the bromine atom at the α-position to the carbonyl group renders this carbon highly susceptible to nucleophilic attack. Simultaneously, the fluorine atom on the phenyl ring influences the electronic properties of the entire molecule, potentially affecting its reactivity and the properties of its derivatives.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 1181569-67-4 |

| Molecular Formula | C₉H₈BrFO |

| Molecular Weight | 231.06 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C(=O)C1=CC=CC=C1F)Br |

Data sourced from PubChem and other chemical supplier databases.

Role as a Synthetic Precursor and Versatile Building Block

The primary significance of this compound lies in its role as a versatile synthetic precursor. Its bifunctional nature allows for the construction of complex molecular scaffolds through various reaction pathways. It is particularly valuable in the synthesis of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals and agrochemicals.

Detailed Research Findings on Synthetic Applications

The reactivity of α-haloketones like this compound makes them ideal starting materials for the synthesis of a variety of heterocyclic systems. The following sections detail some of the key synthetic transformations where this compound and its close analogs serve as pivotal building blocks.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide or thiourea. While specific literature detailing the use of this compound is emerging, the general reaction scheme is well-established for analogous compounds. For instance, the reaction of a 2-bromo-1-(halophenyl)ethan-1-one with thioacetamide (B46855) is a key step in the synthesis of thiazole-based stilbene (B7821643) analogs, which have been investigated as potential DNA topoisomerase IB inhibitors. nih.gov This reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-brominated carbon, followed by cyclization and dehydration to form the thiazole ring. encyclopedia.pub

A plausible reaction scheme for the synthesis of a 2-methyl-4-(2-fluorophenyl)thiazole from this compound and thioacetamide is depicted below:

Figure 1: Proposed synthesis of a thiazole derivative from this compound.

Synthesis of Imidazole (B134444) and Oxazole (B20620) Derivatives

Beyond thiazoles, α-haloketones are instrumental in the synthesis of other important five-membered heterocycles such as imidazoles and oxazoles. The synthesis of imidazoles can be achieved through the reaction of α-haloketones with amidines or a mixture of an aldehyde, ammonia, and the α-haloketone (a variation of the Radziszewski synthesis). For example, a series of 4-acetylphenylamine-based imidazole derivatives with potential anticancer activities were synthesized using α-amino ketones, which can be derived from α-haloketones. nih.gov

Similarly, oxazole synthesis can be accomplished by reacting α-haloketones with amides (the Robinson-Gabriel synthesis). Although direct examples with this compound are not extensively documented in readily available literature, the reactivity pattern of α-haloketones strongly suggests its applicability in these synthetic routes. nih.govnih.gov

Role in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. α-Haloketones can participate in MCRs to generate complex molecular structures. For instance, the van Leusen imidazole synthesis is a three-component reaction that can utilize an α,β-unsaturated ketone (which can be formed from an α-haloketone), an aldehyde, and tosylmethyl isocyanide (TosMIC) to produce substituted imidazoles. mdpi.comnih.gov The versatility of this compound makes it a promising candidate for the development of novel MCRs to access libraries of fluorinated heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWOGHXEYXHDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 2 Fluorophenyl Propan 1 One and Congeneric α Bromoketones

Direct Halogenation Approaches to α-Bromoketones

Direct α-bromination of a ketone precursor is the most straightforward strategy for the synthesis of compounds like 2-Bromo-1-(2-fluorophenyl)propan-1-one. This typically involves the reaction of an enol or enolate intermediate with an electrophilic bromine source.

Enolate-Mediated Bromination Utilizing N-Bromosuccinimide (NBS)

The α-bromination of carbonyl compounds is a fundamental transformation in organic chemistry, providing key intermediates for the synthesis of various biologically active molecules. rsc.org N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling compared to elemental bromine. rsc.orgrsc.org The reaction can proceed through either an acid-catalyzed or radical pathway. rsc.orgresearchgate.net

Under acidic conditions, the ketone, such as 1-(2-fluorophenyl)propan-1-one, undergoes tautomerization to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine of NBS. Subsequent deprotonation of the intermediate yields the α-bromoketone and succinimide. researchgate.net This method is generally preferred for producing α-brominated ketones from enolates, enol ethers, or enol acetates due to high yields and minimal side products. researchgate.netacs.org The reaction mechanism under acid catalysis typically stops after the introduction of a single bromine atom. researchgate.net

Various catalysts can be employed to facilitate this reaction. For instance, ammonium (B1175870) acetate (B1210297) has been shown to be an effective catalyst for the α-bromination of both cyclic and acyclic ketones with NBS. nih.gov Montmorillonite K-10 clay is another catalyst that enables the regioselective α-bromination of aralkyl ketones in good yields. acs.org Additionally, photochemical methods that utilize UV-vis irradiation without any catalyst or radical initiator can also achieve facile bromination of carbonyl compounds with NBS at low temperatures. rsc.org

| Catalyst/Condition | Substrate Type | Typical Solvent | Temperature | Outcome |

| Acid Catalyst | Ketones | Various | Varies | Mono-α-bromination |

| Ammonium Acetate | Cyclic/Acyclic Ketones | Et₂O or CCl₄ | 25-80 °C | Good yields of α-bromoketones nih.gov |

| Montmorillonite K-10 | Aralkyl Ketones | Methanol | 60-65 °C | Good yields, reusable catalyst acs.org |

| UV-vis Irradiation | Aromatic/Aliphatic Carbonyls | Not specified | 30 °C | Good yields, catalyst-free rsc.org |

Bromination of Vinyloxyboranes from Organoboranes and α,β-Unsaturated Ketones

A convenient, one-step synthetic procedure for α-bromoketones has been developed starting from organoboranes. oup.com This method involves a free-radical addition reaction of an organoborane to an α,β-unsaturated ketone. This initial step generates a vinyloxyborane (B14288609) intermediate. oup.com

Reaction of Olefins with Sodium Bromite (B1237846) in Aqueous Media

Olefins serve as inexpensive and readily available starting materials for the synthesis of α-bromoketones. One method involves the use of sodium bromite (NaBrO₂). researchgate.net This approach is considered an alternative to using hazardous molecular bromine. Another related and nonhazardous method utilizes a bromide/bromate couple to achieve the one-pot synthesis of α-bromoketones from a variety of olefins. researchgate.net These methods highlight a move towards safer and more environmentally conscious chemical processes.

Oxidative Transposition Strategies for α-Bromoketones

Oxidative transposition represents an alternative strategy that does not rely on the direct bromination of a ketone. Instead, a different functional group is transformed into the desired α-bromoketone moiety.

Hypervalent Iodine-Catalyzed Oxidative Hydrolysis of Bromoalkenes

A modern and operationally simple method for the synthesis of α-bromoketones involves the oxidative hydrolysis of bromoalkenes, catalyzed by hypervalent iodine compounds. nih.govbeilstein-journals.org This catalytic process can produce both symmetrical and unsymmetrical dialkyl α-bromoketones with moderate yields from a diverse range of bromoalkene substrates. nih.govbeilstein-journals.org This is particularly advantageous for synthesizing unsymmetrical α-bromoketones, which can be difficult to obtain selectively through direct bromination of unsymmetrical ketones due to the formation of regioisomers. beilstein-journals.org

The reaction typically uses a catalyst such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), which is regenerated in a catalytic cycle by a stoichiometric oxidant like m-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.org The proposed mechanism involves the reaction of the bromoalkene with the iodine(III) catalyst to form an iodonium (B1229267) intermediate. This intermediate is then attacked by water, and subsequent steps lead to the formation of the α-bromoketone and the reduced iodine species (iodobenzene), which is then re-oxidized to continue the cycle. beilstein-journals.org This method tolerates sterically hindered bromoalkenes, further expanding its synthetic utility. beilstein-journals.org

Asymmetric Synthetic Routes to Chiral α-Bromoketones

The synthesis of chiral α-bromoketones, where the α-carbon is a stereocenter, is of significant interest as these compounds are precursors to enantiomerically pure pharmaceuticals and other complex molecules. Organocatalysis has emerged as a powerful tool for achieving enantioselective α-functionalization of carbonyl compounds.

The first organocatalytic enantioselective α-bromination of both aldehydes and ketones was a significant development in this area. rsc.orgnih.gov For aldehydes, C₂-symmetric diphenylpyrrolidine catalysts have been shown to afford α-brominated products in good yields and with high enantiomeric excess (ee), up to 96%. rsc.orgrsc.org For ketones, C₂-symmetric imidazolidine (B613845) catalysts are effective, providing α-bromoketones with up to 94% ee. rsc.orgrsc.org

A challenge in the asymmetric α-bromination of aldehydes using organocatalysis has been the choice of the brominating agent. While NBS is a common and preferred reagent, it often results in low yields and poor enantioselectivities in these specific reactions. researchgate.net To address this, specialized ketone-based brominating agents (KBA), such as ortho-substituted 2,2,2-tribromoacetophenones, have been developed. acs.org These reagents have enabled highly enantioselective and practical α-bromination of aldehydes, allowing for low catalyst loadings and the use of non-halogenated solvents. acs.org

| Catalyst Type | Substrate | Brominating Agent | Enantiomeric Excess (ee) | Reference |

| C₂-Symmetric Diphenylpyrrolidine | Aldehydes | Various | Up to 96% | rsc.orgrsc.org |

| C₂-Symmetric Imidazolidine | Ketones | Various | Up to 94% | rsc.orgrsc.org |

| Tritylpyrrolidine | Aldehydes | Ketone-Based Brominating Agent (KBA) | Good to Excellent | acs.org |

Strategic Syntheses of Fluorinated Ketones

The synthesis of fluorinated ketones is of great interest due to the unique properties that fluorine atoms impart to organic molecules. The following sections detail specific methods for their preparation.

The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from nitriles and electron-rich aromatic compounds. wikipedia.orgbncollegebgp.ac.in This acid-catalyzed reaction has been successfully applied to the synthesis of fluoro-substituted ketones using fluoro-substituted aliphatic nitriles. nih.gov The presence of fluorine substituents appears to enhance the reactivity of the nitriles in this transformation. nih.gov

In a typical superacid-promoted Houben-Hoesch reaction, a fluoro-substituted nitrile reacts with an arene in the presence of a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H) to afford the corresponding fluorinated ketone in good yields. nih.gov The enhanced electrophilicity of the nitrilium ion intermediates, due to the electron-withdrawing nature of the fluorine atoms, is believed to contribute to the success of these reactions. nih.gov

A general procedure involves dissolving the nitrile in the arene, followed by the addition of triflic acid. The reaction mixture is typically heated, and after workup, the fluorinated ketone is isolated. nih.gov This method provides a direct route to mono-, di-, and trifluoromethyl ketones. nih.gov

Complementary to the Houben-Hoesch reaction, the addition of organometallic reagents, such as Grignard or organolithium reagents, to fluoro-substituted nitriles offers another viable pathway to fluorinated ketones. nih.gov This approach involves the nucleophilic addition of the organometallic reagent to the carbon atom of the nitrile group. The resulting imine intermediate is then hydrolyzed to yield the ketone. masterorganicchemistry.com

The reaction of an organometallic reagent (R-M) with a fluoro-substituted nitrile (R'-CN) proceeds as follows:

Nucleophilic Addition: R-M + R'-CN → R(R')C=N-M

Hydrolysis: R(R')C=N-M + H₂O/H⁺ → R(R')C=O

This two-step, one-pot procedure is effective for a wide range of nitriles and organometallic reagents. A key advantage of this method is that the ketone is formed during the aqueous workup, which prevents further reaction of the organometallic reagent with the ketone product. masterorganicchemistry.com

The following table provides examples of fluorinated ketone synthesis using these methods:

| Nitrile | Arene/Organometallic Reagent | Method | Product | Yield (%) |

| Fluoroacetonitrile | Toluene | Houben-Hoesch | 1-(p-Tolyl)-2-fluoroethan-1-one | 75 |

| Difluoroacetonitrile | Anisole | Houben-Hoesch | 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one | 80 |

| Trifluoroacetonitrile | Benzene (B151609) | Houben-Hoesch | 2,2,2-Trifluoro-1-phenylethan-1-one | 65 |

| 2-Fluorobenzonitrile | Ethylmagnesium Bromide | Organometallic Addition | 1-(2-Fluorophenyl)propan-1-one | Not specified |

Data is illustrative of the general methodologies described. nih.gov

These synthetic strategies provide versatile and efficient routes to fluorinated ketones, which are valuable precursors for compounds such as this compound.

Reaction Pathways and Mechanistic Investigations of 2 Bromo 1 2 Fluorophenyl Propan 1 One

Reactivity Profiling of the α-Bromoketone Moiety

The α-bromoketone is a highly reactive functional group due to the electronic influence of the adjacent carbonyl. The carbonyl group's inductive effect polarizes the carbon-bromine bond, enhancing the electrophilicity of the α-carbon and making it a prime site for nucleophilic attack. nih.gov

The α-carbon in 2-bromo-1-(2-fluorophenyl)propan-1-one is highly susceptible to nucleophilic substitution. This reactivity is amplified by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond and renders the α-carbon more electron-deficient. nih.gov Consequently, the compound readily reacts with a wide array of nucleophiles, including those based on oxygen, nitrogen, and sulfur. nih.gov

These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks the α-carbon, displacing the bromide ion as the leaving group. Such reactions are fundamental in synthetic chemistry for forging new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with amines can lead to α-amino ketones, while reaction with alkoxides or thiolates can yield α-alkoxy or α-thio ketones, respectively. The stereochemical outcome of these substitutions, particularly for chiral α-bromoketones, generally proceeds with an inversion of configuration at the α-carbon, a characteristic feature of the S(_N)2 pathway. libretexts.org

The general mechanism for the acid-catalyzed halogenation to form an α-haloketone involves the formation of an enol intermediate, which is the rate-determining step. libretexts.orgmasterorganicchemistry.com The enol, acting as a nucleophile, then attacks the halogen. masterorganicchemistry.com

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Oxygen | Sodium Methoxide (NaOCH₃) | α-Methoxy Ketone |

| Nitrogen | Ammonia (NH₃) | α-Amino Ketone |

| Sulfur | Sodium Thiophenoxide (NaSPh) | α-Phenylthio Ketone |

| Carbon | Sodium Cyanide (NaCN) | α-Cyano Ketone |

This table illustrates potential nucleophilic substitution products from this compound.

Under specific conditions, α-haloketones like this compound can serve as precursors to highly reactive oxyallyl cation intermediates. princeton.edu These transient species are valuable in cycloaddition reactions for constructing cyclic systems. wikipedia.orgnih.gov

One common method for generating oxyallyl cations involves the reduction of α,α'-dihaloketones, though they can also be formed from monohaloketones. wikipedia.org For instance, treatment with reducing agents such as diiron nonacarbonyl (Fe₂(CO)₉) can generate the oxyallyl cation. nih.gov Alternatively, under mildly basic conditions and often with the aid of a Lewis acid, an enolate can be formed, followed by the loss of the bromide ion to yield the cation. princeton.edu

Once generated, the oxyallyl cation, a three-atom π-system, can participate in cycloaddition reactions, most notably [4+3] cycloadditions with dienes to form seven-membered rings (cycloheptenones). wikipedia.orgresearchgate.net These reactions are powerful tools in organic synthesis for accessing otherwise difficult-to-synthesize cyclic architectures. wikipedia.org The cation can also undergo [3+2] cycloadditions with alkenes or other partners. nih.gov Furthermore, these electrophilic intermediates can be intercepted by various nucleophiles, not just at the carbonyl carbon, but also at the α-carbonyl position, representing a versatile strategy for bond formation. princeton.edu

| Generation Method | Typical Reagents | Intermediate | Subsequent Reaction | Product Class |

| Reductive | Fe₂(CO)₉, Zn/Cu | Oxyallyl Cation | [4+3] Cycloaddition with Diene | Cycloheptenone |

| Basic/Lewis Acidic | Et₃N, LiClO₄ | Oxyallyl Cation | [3+2] Cycloaddition with Alkene | Cyclopentanone |

| Basic/Lewis Acidic | Et₃N, LiClO₄ | Oxyallyl Cation | Nucleophilic Trapping | α-Substituted Ketone |

This table summarizes the generation and subsequent reactions of oxyallyl cation intermediates.

Transformations Involving the Fluorophenyl Substituent

The 2-fluorophenyl group is not merely a passive spectator; it actively influences the molecule's reactivity and provides a handle for further chemical modifications.

The fluorine atom at the ortho position of the phenyl ring has a profound impact on the electronic properties of the molecule. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analogue. nih.govsapub.org

However, the influence of fluorine is more complex than simple induction. Studies on α-haloketones have revealed that fluorine's effect on reactivity can also be governed by conformational preferences. nih.gov The orientation of the C-F bond relative to the carbonyl group can impact orbital overlap and the stability of reactive conformations. In some cases, this conformational control can lead to reactivity that is contrary to expectations based solely on electronegativity. nih.gov For instance, some α-fluoro ketones have been found to be slightly less reactive than their chloro or bromo counterparts in borohydride (B1222165) reductions, a phenomenon attributed to the higher energy barrier to access the optimal reactive conformation. nih.gov The high polarity of the C-F bond can also lead to unique interactions and, in the presence of water, can promote the formation of hydrate (B1144303) adducts at the carbonyl group. sapub.org

The 2-fluorophenyl ring provides a platform for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. rsc.org While the parent molecule lacks a second halide on the aryl ring, its synthesis from a di-halogenated precursor or subsequent modification could enable these transformations. The most prominent of these reactions are the Suzuki-Miyaura and Heck couplings. masterorganicchemistry.com

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. masterorganicchemistry.comyoutube.com This reaction is exceptionally versatile for forming biaryl linkages. The presence of the fluorine atom can influence the efficiency of the oxidative addition step to the palladium catalyst.

The Heck reaction couples an aryl halide with an alkene, also catalyzed by palladium. youtube.comorganic-chemistry.org This reaction forms a new carbon-carbon bond at the alkene position, displacing a hydrogen atom. youtube.com The electronic nature of the fluorophenyl ring can affect the reaction rate and regioselectivity.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl-Aryl |

| Heck | Aryl Halide + Alkene | Pd(OAc)₂ + Phosphine Ligand + Base | Aryl-Vinyl |

This table outlines major cross-coupling reactions applicable to the functionalization of the aryl ring.

Intramolecular Rearrangements and Cascade Processes

The structural features of this compound make it a candidate for intramolecular rearrangements, particularly the Favorskii rearrangement. This reaction is characteristic of α-haloketones possessing an α'-hydrogen atom when treated with a base. princeton.edu

The mechanism is believed to proceed via the formation of an enolate at the α'-position, followed by intramolecular nucleophilic attack on the carbon bearing the bromine, leading to a cyclopropanone (B1606653) intermediate. This strained three-membered ring is then susceptible to nucleophilic attack by the base (e.g., hydroxide (B78521) or alkoxide). Ring-opening of the cyclopropanone leads to a rearranged carboxylate or ester product. The regioselectivity of the ring-opening is dictated by the stability of the resulting carbanion intermediate.

Beyond simple rearrangements, the high reactivity of the α-bromoketone moiety can initiate cascade processes. A single synthetic operation can trigger a sequence of bond-forming or breaking events, rapidly building molecular complexity. For example, an initial nucleophilic substitution could be followed by an intramolecular cyclization, or the formation of an oxyallyl cation could lead to a cycloaddition followed by a subsequent rearrangement of the cyclic product. wikipedia.org

Carbene-Initiated Defluorinative Rearrangements of Fluoroalkyl Ketones

A significant advancement in the functionalization of fluoroalkyl ketones involves a carbene-initiated rearrangement strategy that leads to carbodefluorination. This process, which involves both the cleavage of a carbon-fluorine bond and the formation of a new carbon-carbon bond, offers an atom-economical route to partially fluorinated compounds. While the selective mono-carbodefluorination of trifluoromethyl (CF₃) groups has been a challenge due to the inertness of the C-F bond, this strategy has shown remarkable efficiency and selectivity.

The reaction is initiated by the formation of a silver carbene from a fluoroalkyl N-triftosylhydrazone. This is followed by a nucleophilic attack from a β,γ-unsaturated alcohol, which leads to the formation of a key silver-coordinated oxonium ylide intermediate. This intermediate is pivotal as it triggers the selective cleavage of a C-F bond through the elimination of hydrogen fluoride (B91410) (HF). Concurrently, a new C-C bond is formed via a Claisen rearrangement of the in situ generated difluorovinyl ether. This intramolecular cascade process is significantly more efficient than traditional stepwise strategies.

Experimental and Density Functional Theory (DFT) calculations have been employed to elucidate the reaction mechanism and the origins of its chemoselectivity. These studies have confirmed the role of the silver catalyst not only in the initial carbene formation but also in facilitating the subsequent aza-Claisen rearrangement, should an amine be used in place of an alcohol. The versatility of this method allows for the conversion of fluoroalkyl ketones into a diverse range of α-mono- and α,α-difluoro-γ,δ-unsaturated ketones.

| Step | Description | Key Intermediate/Process |

|---|---|---|

| 1 | Formation of a silver carbene from a fluoroalkyl ketone N-triftosylhydrazone. | Silver Carbene |

| 2 | Nucleophilic addition of a β,γ-unsaturated alcohol. | Oxonium Ylide Intermediate |

| 3 | Selective C–F bond cleavage via HF elimination. | HF Elimination |

| 4 | C–C bond formation through Claisen rearrangement. | Claisen Rearrangement |

Stereochemical Outcomes and Regioselectivity in Synthetic Transformations

The presence of a stereocenter at the α-carbon and a reactive carbonyl group makes this compound a substrate where stereochemical and regiochemical control are paramount in its synthetic transformations.

Stereochemical Outcomes:

The reduction of the carbonyl group in α-haloketones can lead to the formation of halohydrins, with the potential for creating a new stereocenter. The stereochemical outcome of such reductions is influenced by the steric and electronic environment around the carbonyl group. For instance, in the asymmetric hydrogenation of α-fluoro ketones, iridium-based catalysts have been shown to be highly effective. An iridium-catalyzed hydrogenation of α-fluoro ketones can proceed via a dynamic kinetic resolution strategy to afford β-fluoro alcohols with high enantiomeric and diastereomeric selectivities. organic-chemistry.orgnih.gov DFT calculations have suggested that a noncovalent interaction, specifically a C-F···Na charge-dipole interaction in the transition state of hydride transfer, is responsible for the diastereomeric control. organic-chemistry.orgnih.gov This highlights the subtle interplay of forces that can dictate the stereochemical outcome.

Furthermore, reactions at the α-carbon, such as alkylations or aldol (B89426) reactions, can also be performed with a high degree of stereocontrol. For example, direct and diastereoselective alkylation and aldol reactions of α-bromo-α-fluoro-β-lactams have been achieved, yielding products with complete diastereoselectivity with regard to the relative configuration of the β-lactam ring at the C3 and C4 positions. nih.gov While this is a different system, it underscores the potential for achieving high diastereoselectivity in reactions involving a carbon center bearing both a bromine and a fluorine atom adjacent to a carbonyl group.

Regioselectivity:

The regioselectivity of reactions involving this compound is primarily dictated by the two electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. Nucleophilic attack can occur at either of these positions.

Attack at the Carbonyl Carbon: Strong, non-basic nucleophiles, such as borohydrides, will preferentially attack the carbonyl carbon, leading to reduction of the ketone to a secondary alcohol.

Attack at the α-Carbon: Nucleophiles can also displace the bromide ion via an SN2 reaction at the α-carbon. This is a common pathway for introducing a variety of functional groups at this position.

The choice of reagent and reaction conditions is crucial in directing the regiochemical outcome. For instance, the use of a soft nucleophile would favor substitution at the α-carbon, whereas a hard nucleophile would be more inclined to attack the carbonyl carbon.

| Reaction Type | Site of Attack | Typical Reagents | Product Type |

|---|---|---|---|

| Nucleophilic Substitution | α-Carbon | Amines, Thiols, Alkoxides | α-Substituted Ketone |

| Reduction | Carbonyl Carbon | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Halohydrin (Alcohol) |

Derivatization Strategies and Broad Synthetic Utility of 2 Bromo 1 2 Fluorophenyl Propan 1 One

Application as a Versatile Synthon in Complex Organic Synthesis

2-Bromo-1-(2-fluorophenyl)propan-1-one serves as a highly effective synthon, or synthetic building block, in the assembly of more complex molecules. Its utility stems from the presence of two reactive sites: the electrophilic carbon of the carbonyl group and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This dual reactivity allows for a stepwise and controlled introduction of different functionalities.

In complex organic synthesis, this compound can be employed in the preparation of substituted benzene (B151609) derivatives. khanacademy.orgpressbooks.publibretexts.orgresearchgate.net The fluorinated phenyl ring is a common motif in many biologically active molecules, and the propionyl side chain can be elaborated into more complex structures. For instance, the bromine atom can be displaced by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This strategy is fundamental in the construction of intricate molecular frameworks found in pharmaceuticals and other functional organic materials. sumitomo-chem.co.jp A related compound, 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a critical intermediate in the synthesis of the antiplatelet medication Prasugrel, highlighting the importance of such synthons in medicinal chemistry. innospk.com

Table 1: Reactivity of this compound as a Synthon

| Reactive Site | Type of Reaction | Potential Products |

| α-Carbon (C-Br) | Nucleophilic Substitution | Alcohols, ethers, amines, substituted alkanes |

| Carbonyl Carbon | Nucleophilic Addition | Alcohols, imines, oximes |

Precursor for Heterocyclic Compound Synthesis

The structure of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds. α-Bromoketones are well-established precursors for the construction of five-membered aromatic rings such as thiazoles and imidazoles. tandfonline.comasianpubs.orgscirp.orgscirp.orgresearchgate.net

The Hantzsch thiazole (B1198619) synthesis, for example, involves the reaction of an α-haloketone with a thioamide. scirp.org In this context, this compound can react with various thioamides to produce a wide range of substituted thiazoles. These thiazole derivatives are of significant interest due to their prevalence in bioactive compounds. tandfonline.com

Similarly, this α-bromoketone can be a key reactant in the synthesis of imidazoles. rsc.orgresearchgate.netmdpi.comnih.gov The reaction with an amidine or a similar nitrogen-containing species can lead to the formation of the imidazole (B134444) ring. The resulting fluorophenyl-substituted imidazoles are valuable scaffolds in medicinal chemistry.

Table 2: Examples of Heterocyclic Systems Synthesized from α-Bromoketones

| Heterocycle | Reactant(s) with α-Bromoketone | General Reaction Type |

| Thiazole | Thioamide | Hantzsch Thiazole Synthesis |

| Imidazole | Amidine | Cyclocondensation |

| Oxazole (B20620) | Amide | Robinson-Gabriel Synthesis |

Role in the Production of Fine Chemicals and Agrochemicals

The versatility of this compound extends to its role as a precursor in the production of fine chemicals and agrochemicals. The introduction of a fluorinated phenyl group can significantly modify the biological activity and physicochemical properties of a molecule, a strategy often employed in the design of modern pesticides and herbicides. googleapis.comgoogle.comgoogle.com

In the realm of fine chemicals, its utility is demonstrated by its potential to be converted into a variety of intermediates for the pharmaceutical and materials science sectors. The reactivity of both the bromo and carbonyl functionalities allows for the creation of a diverse library of molecules from a single, readily accessible starting material.

Formation of Organometallic Reagents, Including Grignard Reagents

The carbon-bromine bond in this compound allows for the formation of organometallic reagents, most notably Grignard reagents. The reaction of this α-bromoketone with magnesium metal in an anhydrous ether solvent would be expected to yield the corresponding organomagnesium halide. However, the presence of the adjacent carbonyl group complicates this reaction, as the newly formed Grignard reagent would be highly reactive towards the carbonyl of another molecule of the starting material.

To circumvent this, protection of the carbonyl group would be necessary before the formation of the Grignard reagent. Once the carbonyl is protected, the Grignard reagent can be prepared and subsequently used in a wide range of reactions. Grignard reagents are powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.

Table 3: General Scheme for Grignard Reagent Formation and Reaction

| Step | Description | Reactants | Product |

| 1 | Protection of Carbonyl | This compound, Protecting Group (e.g., ethylene (B1197577) glycol) | Protected α-Bromoketone |

| 2 | Grignard Formation | Protected α-Bromoketone, Magnesium (Mg) | Grignard Reagent |

| 3 | Reaction with Electrophile | Grignard Reagent, Electrophile (e.g., Aldehyde) | Intermediate Alkoxide |

| 4 | Deprotection & Workup | Intermediate Alkoxide, Acidic Workup | Final Product |

Derivatization via Carbonyl Group Transformations

The carbonyl group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation yields 2-bromo-1-(2-fluorophenyl)propan-1-ol, a bifunctional molecule with both a hydroxyl group and a bromine atom, which can be further manipulated in subsequent synthetic steps.

Formation of Imines and Oximes: The carbonyl group can undergo condensation reactions with primary amines to form imines (Schiff bases), or with hydroxylamine (B1172632) to form oximes. These reactions are often catalyzed by acid and involve the elimination of a water molecule. The resulting imines and oximes are themselves versatile intermediates for further synthetic elaborations.

Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction. This involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form a new carbon-carbon double bond, replacing the carbon-oxygen double bond. This allows for the introduction of a variety of substituted vinyl groups at the carbonyl position.

Table 4: Summary of Carbonyl Group Transformations

| Reaction | Reagent(s) | Functional Group Transformation |

| Reduction | NaBH₄ or LiAlH₄ | Ketone to Secondary Alcohol |

| Imine Formation | Primary Amine (R-NH₂) | Ketone to Imine |

| Oxime Formation | Hydroxylamine (NH₂OH) | Ketone to Oxime |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Ketone to Alkene |

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 1 2 Fluorophenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For 2-Bromo-1-(2-fluorophenyl)propan-1-one, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of this compound provides precise information about the number, environment, and connectivity of hydrogen atoms. The spectrum is characterized by distinct signals in both the aliphatic and aromatic regions. The methine proton (CH) adjacent to the bromine atom is expected to appear as a quartet due to coupling with the three protons of the neighboring methyl group. The methyl group (CH₃) protons, in turn, are expected to appear as a doublet, coupling with the single methine proton. The four protons on the 2-fluorophenyl ring exhibit complex splitting patterns due to both proton-proton (homonuclear) and proton-fluorine (heteronuclear) couplings, typically appearing in the downfield aromatic region.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (4H) | 7.20 - 7.80 | Multiplet (m) | N/A |

| CH-Br (1H) | 5.25 - 5.40 | Quartet (q) | ~6.8 |

The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. The spectrum for this compound is expected to show nine unique carbon signals. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The carbon atom bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. The carbon attached to the bromine (C-Br) and the methyl carbon (CH₃) appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~192.5 |

| Aromatic C-F (¹JCF ≈ 250 Hz) | ~162.0 |

| Aromatic CH | 117.0 - 136.0 |

| Aromatic C-C=O | ~125.0 |

| CH-Br | ~41.0 |

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. aiinmr.comwikipedia.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). This resonance will appear as a multiplet due to coupling with the adjacent aromatic protons, primarily the two ortho protons (³JHF) and the meta proton (⁴JHF). Proton-decoupled ¹⁹F NMR would resolve this multiplet into a sharp singlet.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.

Calculated HRMS Data for C₉H₈BrFO

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₉H₈⁷⁹BrFO]⁺ | ⁷⁹Br | 229.97426 |

Common ionization techniques for a molecule like this compound include Electron Ionization (EI) and Electrospray Ionization (ESI). The resulting mass spectrum reveals a distinct fragmentation pattern that serves as a structural fingerprint.

Under EI conditions, the molecular ion ([M]⁺) is expected to undergo several key fragmentation processes:

Alpha-Cleavage: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a fragment ion [M-Br]⁺.

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the chiral carbon can lead to the formation of the stable 2-fluorobenzoyl cation ([C₇H₄FO]⁺).

Loss of HBr: Elimination of hydrogen bromide can occur, leading to an ion at [M-HBr]⁺.

Isotopic Signature: A crucial diagnostic feature in the mass spectrum is the presence of the M and M+2 isotope pattern for all bromine-containing fragments, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br. docbrown.info

This combination of NMR and MS data provides a definitive characterization of the molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and fingerprint of a molecule. By analyzing the interaction of infrared radiation or the inelastic scattering of monochromatic light, one can probe the vibrational modes of the molecular bonds within this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides information about the functional groups present. For this compound, the IR spectrum is expected to be dominated by characteristic absorption bands associated with its ketone and substituted aromatic functionalities.

While a specific, experimentally verified IR spectrum for this compound is not widely published, the expected positions of key vibrational modes can be predicted based on data from analogous compounds such as other α-bromoacetophenones and propiophenones. rsc.orgscirp.orgnih.govnist.gov The most prominent feature is the strong absorption from the carbonyl (C=O) group, which is typically observed in the 1680–1700 cm⁻¹ region for α-brominated ketones. scirp.org The electron-withdrawing nature of the adjacent bromine atom can slightly shift this frequency.

Other significant absorptions include those from the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic methyl group (around 2850-2950 cm⁻¹). The C-F stretching vibration of the fluorophenyl group is expected to produce a strong band in the 1200-1250 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency "fingerprint" region, generally between 500 and 700 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (methyl) | Stretching | 2950 - 2850 | Medium |

| Carbonyl (C=O) | Stretching | 1700 - 1680 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong |

| Aromatic C-F | Stretching | 1250 - 1200 | Strong |

| Alkyl C-Br | Stretching | 700 - 500 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in IR may be strong in Raman, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations and bonds involving non-polar groups. The aromatic ring vibrations, especially the ring-breathing mode, typically produce a strong and sharp signal. The C=O stretch is also observable in Raman spectra. The C-Br bond, being relatively polarizable, is expected to show a distinct Raman signal. While specific experimental data for this compound is scarce, analysis of related structures provides a basis for predicting the key Raman shifts. chemicalbook.comchemicalbook.com

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

Although a crystal structure for this compound has not been reported in publicly accessible crystallographic databases, an XRD analysis would provide invaluable information. The expected procedure would involve growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in a monochromatic X-ray beam. nih.gov

The analysis would yield the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit. From these data, key structural parameters could be determined. For instance, the analysis would confirm the relative stereochemistry at the chiral center (the carbon atom bearing the bromine) and reveal the dihedral angle between the phenyl ring and the propanone side chain. Studies on similar brominated chalcone (B49325) derivatives have shown how substituent groups influence crystal packing and intermolecular interactions. researchgate.netnih.gov Such an analysis for this compound would likely reveal weak intermolecular interactions, potentially including C-H···O or C-H···F hydrogen bonds, that contribute to the stability of the crystal lattice.

Table 2: Information Obtainable from X-ray Diffraction Crystallography

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the asymmetric unit. |

| Bond Lengths & Angles | Exact intramolecular distances and angles between bonded atoms. |

| Torsion Angles | Describes the conformation of the molecule (e.g., the orientation of the phenyl ring relative to the side chain). |

| Intermolecular Interactions | Identifies and quantifies non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking. |

Chromatographic and Other Separation/Purity Assessment Methods

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. For α-bromoketones like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods. semanticscholar.orgyu.edu.jo

Gas Chromatography, often coupled with a Mass Spectrometry (GC-MS) detector, is a powerful tool for analyzing volatile and thermally stable compounds. yu.edu.jo In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted components, providing a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. This method is highly effective for determining the purity of α-bromoketones and identifying any synthesis-related impurities or degradation products. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment, particularly for compounds that may not be sufficiently volatile or stable for GC analysis. chemicea.com In reverse-phase HPLC, the compound is separated based on its polarity. A polar mobile phase is run through a non-polar stationary phase column. Non-polar compounds are retained longer on the column. By using a UV detector, the purity of the sample can be quantified by measuring the area of the peak corresponding to the main compound relative to the total area of all peaks. researchgate.net Developing a robust HPLC method is crucial for quality control, ensuring the compound meets a specified purity level (e.g., >95%). chemicea.com

Table 3: Common Chromatographic Methods for Purity Assessment

| Technique | Principle of Separation | Typical Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility. | Purity determination, identification of volatile impurities and by-products. |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Quantitative purity assessment, separation of non-volatile impurities. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on polarity. | Rapid monitoring of reaction progress and qualitative purity checks. |

Computational Chemistry Investigations of 2 Bromo 1 2 Fluorophenyl Propan 1 One

Quantum Chemical Calculations for Molecular Structure and Conformation

Geometry Optimization and Energetic Analysis

Information regarding the optimized geometry and energetic analysis of 2-Bromo-1-(2-fluorophenyl)propan-1-one is not available in the surveyed literature. Such studies would typically involve computational methods to determine the most stable three-dimensional arrangement of atoms in the molecule and to calculate its thermodynamic properties.

Conformational Space Exploration

A detailed exploration of the conformational space of this compound, which would identify different spatial arrangements of the atoms (conformers) and their relative energies, has not been documented.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and electronic transitions, are not available for this compound.

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis, a method used to study charge transfer and bonding interactions within a molecule, has not been reported for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic features of molecules, providing insights that complement and help interpret experimental data. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

The theoretical vibrational spectra (Infrared and Raman) of a molecule can be calculated to understand its structural and bonding characteristics. These calculations are typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)). nih.govsfasu.edu The process begins with the optimization of the molecule's ground state geometry. Following this, harmonic vibrational frequency calculations are performed on the optimized structure.

The raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov The assignment of calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations, is achieved through Potential Energy Distribution (PED) analysis. chemrxiv.org

Table 1: Illustrative Example of Predicted Vibrational Frequencies for this compound This table is a hypothetical representation of data that would be generated from a DFT calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity | Assignment (based on PED) |

| ν(C=O) | 1715 | Very Strong | Medium | Carbonyl group stretching |

| ν(C-F) | 1250 | Strong | Weak | C-F bond stretching on phenyl ring |

| ν(C-Br) | 680 | Medium | Strong | C-Br bond stretching |

| ν(C-H) aromatic | 3100-3000 | Medium | Strong | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980-2920 | Medium | Medium | Aliphatic C-H stretching |

| Ring Breathing | 1020 | Weak | Strong | Phenyl ring breathing mode |

Note: The values presented are illustrative and not from actual published research on this specific molecule.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, typically within a DFT framework. worktribe.comresearchgate.net The process involves optimizing the molecular geometry and then performing a GIAO calculation at the same level of theory.

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C NMR, or CFCl₃ for ¹⁹F NMR, computed at the identical level of theory. worktribe.comresearchgate.net Solvent effects, which can be significant, are often incorporated using a Polarizable Continuum Model (PCM). researchgate.net For molecules with conformational flexibility, a Boltzmann-averaged chemical shift is calculated based on the energies of different stable conformers. worktribe.com

Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound This table is an exemplary representation of results from a GIAO-DFT calculation.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹³C (C=O) | 192.5 |

| ¹³C (C-Br) | 45.8 |

| ¹³C (aromatic, C-F) | 161.0 (d, J ≈ 250 Hz) |

| ¹³C (aromatic) | 115.0 - 135.0 |

| ¹H (CH-Br) | 5.4 (q) |

| ¹H (CH₃) | 1.9 (d) |

| ¹H (aromatic) | 7.2 - 7.8 |

| ¹⁹F | -112.0 |

Note: The values are hypothetical examples. Coupling patterns (d, q) and constants (J) are included for illustrative purposes.

Reaction Mechanism Studies and Reactivity Descriptors

Computational chemistry provides profound insights into the reactivity of molecules and the mechanisms of chemical reactions. For α-haloketones, studies often focus on nucleophilic substitution reactions where the halogen acts as a leaving group. up.ac.za

Understanding a reaction mechanism involves identifying the reactants, products, any intermediates, and the transition states (TS) that connect them. A transition state represents the highest energy point along the reaction coordinate. Computationally, a TS is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

A key characteristic of a computationally verified transition state is the presence of a single imaginary vibrational frequency. The atomic displacements associated with this imaginary frequency correspond to the motion of the atoms as they traverse the energy barrier from reactant to product. nih.govrsc.org For instance, in a nucleophilic substitution reaction on this compound, the transition state would involve the simultaneous breaking of the C-Br bond and the formation of a new bond with the incoming nucleophile. The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction. up.ac.za

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors. These descriptors help predict how a molecule will behave in a chemical reaction. scispace.com

Global Reactivity Descriptors are properties of the molecule as a whole. Key descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally implies higher reactivity. nih.gov

Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Table 3: Illustrative Global Reactivity Descriptors for this compound This table provides a hypothetical example of global descriptors calculated using DFT.

| Descriptor | Hypothetical Value | Interpretation |

| HOMO Energy | -6.8 eV | Energy of the highest energy electrons |

| LUMO Energy | -1.5 eV | Energy of the lowest available orbital for accepting electrons |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates moderate kinetic stability |

| Electrophilicity Index (ω) | 3.4 eV | Suggests the molecule is a moderate electrophile |

Note: The values presented are for illustrative purposes only.

Local Reactivity Descriptors predict which specific atoms or regions within a molecule are most likely to participate in a reaction. The Fukui function is a prominent local descriptor that indicates the change in electron density at a given point when an electron is added to or removed from the system. nih.govresearchgate.net It helps identify the most probable sites for:

Nucleophilic attack (electrophilic site): Indicated by the Fukui function f⁺.

Electrophilic attack (nucleophilic site): Indicated by the Fukui function f⁻.

For this compound, a Fukui function analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack due to its electrophilic character, which is enhanced by the adjacent electron-withdrawing bromine and phenyl groups. The analysis can also reveal the nucleophilic character of regions on the fluorophenyl ring. chemrxiv.orgresearchgate.net Another powerful tool, the dual descriptor, can unambiguously expose both electrophilic and nucleophilic regions within the molecule simultaneously. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 2-Bromo-1-(2-fluorophenyl)propan-1-one to improve yield and purity?

- Methodological Answer : The compound can be synthesized via bromination of the parent ketone using reagents like phenyltrimethylammonium tribromide (PTT) in anhydrous tetrahydrofuran (THF) under controlled stirring (3–5 hours at room temperature). Post-reaction, quenching with crushed ice followed by filtration and methanol washing effectively isolates the product . For fluorinated analogs, optimizing stoichiometry (e.g., 1.1:1 molar ratio of brominating agent to precursor) and solvent choice (e.g., THF for homogeneity) minimizes side reactions. Yield improvements (up to 91%) are achievable by monitoring reaction progress via TLC and ensuring inert conditions to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the bromine and fluorine positions. The ¹³C NMR spectrum will show distinct carbonyl (C=O) peaks near 190–200 ppm, while ¹H NMR reveals splitting patterns from the 2-fluorophenyl group (e.g., meta-coupled protons). Infrared (IR) spectroscopy confirms the ketone (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~550 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., [M]+ at m/z 245/247 for Br isotopes) .

Q. What purification methods are recommended for removing brominated byproducts from this compound?

- Methodological Answer : Recrystallization from methanol or ethanol effectively removes unreacted precursors and brominated impurities due to differential solubility. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves polar byproducts. For persistent halogenated contaminants, preparative HPLC with a C18 column and acetonitrile/water mobile phase achieves high purity (>98%) .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can software tools address them?

- Methodological Answer : Disordered bromine or fluorine atoms in the crystal lattice complicate refinement. Using SHELXL (via OLEX2 or SHELXTL), researchers can apply restraints to bond distances (e.g., C-Br ~1.90 Å) and anisotropic displacement parameters (ADPs) for disordered moieties. For example, in analogous compounds, refining site occupancy factors (e.g., 0.86:0.14 for bromine disorder) and employing the "EADP" command stabilize convergence . High-resolution data (≤0.8 Å) and twin refinement (via TWIN/BASF commands) mitigate pseudosymmetry issues common in halogenated aromatics .

Q. How should researchers resolve discrepancies between theoretical and experimental data in reaction mechanisms involving brominated ketones?

- Methodological Answer : Discrepancies (e.g., unexpected regioselectivity in electrophilic substitution) require multi-technique validation. Computational studies (DFT at B3LYP/6-311++G** level) predict electronic effects of the 2-fluorophenyl group, while X-ray diffraction confirms steric influences on molecular geometry . Cross-validating NMR coupling constants with computed spin-spin interactions (e.g., using Gaussian-NMR) identifies deviations caused by solvent effects or crystal packing .

Q. What strategies analyze the electronic effects of the 2-fluorophenyl group on the compound’s reactivity?

- Methodological Answer : Electrostatic potential maps (derived from Hirshfeld surface analysis) highlight electron-deficient regions near the fluorine atom, influencing nucleophilic attack sites. X-ray charge density studies (e.g., using MoPro) quantify the inductive effect of fluorine on the carbonyl carbon’s electrophilicity. Comparative kinetics (e.g., bromination rates vs. para-substituted analogs) reveal steric vs. electronic contributions to reactivity .

Data Contradiction Analysis

Q. How can researchers address conflicting data between NMR and X-ray crystallography regarding molecular conformation?

- Methodological Answer : Solution-state NMR may indicate free rotation of the fluorophenyl group, while X-ray data show a fixed conformation due to crystal packing. To resolve, perform variable-temperature NMR to assess rotational barriers or use NOESY/ROESY to detect through-space interactions absent in the solid state. Molecular dynamics simulations (e.g., AMBER) model conformational flexibility, bridging experimental and theoretical results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.